N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a cyanophenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with a cyanophenyl compound under specific conditions. One common method involves the use of tert-butylamine and 4-cyanobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanophenyl derivatives.
Scientific Research Applications
N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide
- N-tert-butyl-1-(4-cyanophenyl)acetamide
- N-tert-butyl-1-(4-cyanophenyl)propionamide
Uniqueness
N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide is unique due to its specific structural features, including the pyrrolidine ring and the cyanophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)18-15(20)13-8-9-19(11-13)14-6-4-12(10-17)5-7-14/h4-7,13H,8-9,11H2,1-3H3,(H,18,20) |
InChI Key |
XOFDLOWGKZAICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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